molecular formula C13H8Cl4N2O B3337172 1,3-Bis(2,4-dichlorophenyl)urea CAS No. 55268-52-5

1,3-Bis(2,4-dichlorophenyl)urea

Cat. No.: B3337172
CAS No.: 55268-52-5
M. Wt: 350 g/mol
InChI Key: SSKKWBCOWZDNRK-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dichlorophenyl)urea is a chemical compound with the molecular formula C13H8Cl4N2O. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of two 2,4-dichlorophenyl groups attached to a urea moiety, making it a member of the diaryl urea family.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4-dichlorophenyl)urea can be synthesized through the reaction of 2,4-dichloroaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

    Formation of Isocyanate Intermediate: 2,4-dichloroaniline reacts with phosgene or triphosgene to form the corresponding isocyanate intermediate.

    Urea Formation: The isocyanate intermediate then reacts with another molecule of 2,4-dichloroaniline to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in large reactors under controlled conditions to ensure high yield and purity. The use of triphosgene is preferred due to its stability and ease of handling compared to phosgene.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under appropriate conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Bis(2,4-dichlorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone . This specific inhibition mechanism makes it a valuable tool in plant biology research.

Comparison with Similar Compounds

1,3-Bis(2,4-dichlorophenyl)urea can be compared with other diaryl urea compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.

Biological Activity

1,3-Bis(2,4-dichlorophenyl)urea, commonly known as a herbicide, is a compound that exhibits notable biological activity primarily in agricultural applications. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by empirical data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H10Cl4N2O and a molecular weight of approximately 327.05 g/mol. The presence of two dichlorophenyl groups attached to a central urea moiety contributes to its unique chemical properties.

The primary mechanism of action for this compound involves inhibition of photosynthesis in certain plants. This process is crucial for its function as a herbicide. Specifically, it disrupts the electron transport chain within chloroplasts, leading to plant death through the following pathways:

  • Inhibition of Photosystem II : The compound binds to the D1 protein in the photosystem II complex, preventing the normal flow of electrons and disrupting ATP synthesis.
  • Disruption of Endocrine Functions : Studies indicate that it may also interfere with endocrine functions in non-target organisms, raising concerns about its environmental impact.

Biological Activity

  • Herbicidal Activity : The compound is primarily used in agriculture to control various weed species. Its effectiveness is attributed to its ability to inhibit chlorophyll synthesis and disrupt metabolic processes critical for plant growth .
  • Toxicity Profile : While effective as a herbicide, this compound poses risks to aquatic life and can be harmful if ingested or inhaled. Studies have shown that it can cause endocrine disruption in non-target organisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
1,3-Bis(4-chlorophenyl)ureaChlorine instead of dichlorineVaries; generally less potent than dichlorinated analogs
1,3-Bis(2,4-difluorophenyl)ureaTwo fluorine atoms on each phenyl ringEnhanced stability and reactivity
1,3-Bis(2,4-dichlorophenyl)thioureaSulfur replacing oxygen in ureaAltered chemical and biological properties

Study on Herbicidal Efficacy

A study conducted by researchers evaluated the herbicidal efficacy of this compound against common agricultural weeds. Results indicated significant reductions in biomass and chlorophyll content in treated plants compared to controls.

Environmental Impact Assessment

An environmental study assessed the impact of this compound on non-target aquatic organisms. Findings revealed that exposure led to endocrine disruption in fish species, highlighting the need for careful application practices to mitigate ecological risks .

Properties

IUPAC Name

1,3-bis(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKKWBCOWZDNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307321
Record name 1,3-bis(2,4-dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55268-52-5
Record name NSC190721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(2,4-dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(2,4-DICHLOROPHENYL)UREA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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